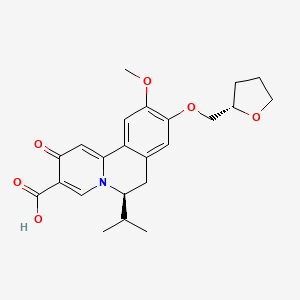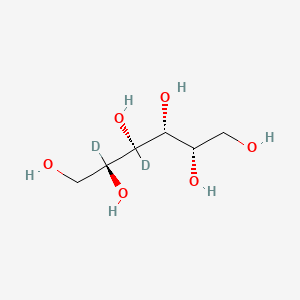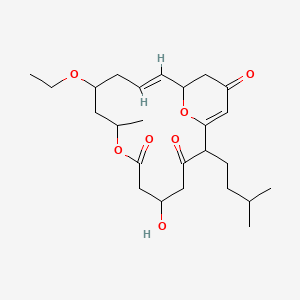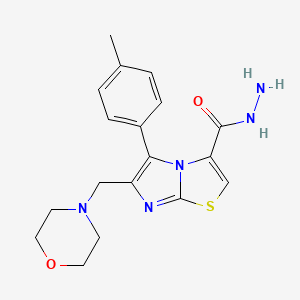
Dhfr-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dhfr-IN-4 is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the folate pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate. This compound has shown significant inhibitory activity against epidermal growth factor receptor and human epidermal growth factor receptor 2, making it a promising candidate for anticancer therapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dhfr-IN-4 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
化学反応の分析
Types of Reactions: Dhfr-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Dhfr-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and growth.
Medicine: Explored as a potential anticancer agent due to its inhibitory activity against key enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
Dhfr-IN-4 exerts its effects by inhibiting dihydrofolate reductase, thereby blocking the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides and amino acids essential for cell proliferation. The compound also targets epidermal growth factor receptor and human epidermal growth factor receptor 2, further inhibiting cancer cell growth .
類似化合物との比較
Methotrexate: A classical dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.
Pyrimethamine: An antimalarial drug that targets dihydrofolate reductase.
Uniqueness of Dhfr-IN-4: this compound stands out due to its broad-spectrum cytotoxic potency against various cancer cell lines and its dual inhibitory activity against epidermal growth factor receptor and human epidermal growth factor receptor 2.
特性
分子式 |
C18H21N5O2S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
5-(4-methylphenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C18H21N5O2S/c1-12-2-4-13(5-3-12)16-14(10-22-6-8-25-9-7-22)20-18-23(16)15(11-26-18)17(24)21-19/h2-5,11H,6-10,19H2,1H3,(H,21,24) |
InChIキー |
MSIRVCGEZTUEOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=C3N2C(=CS3)C(=O)NN)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


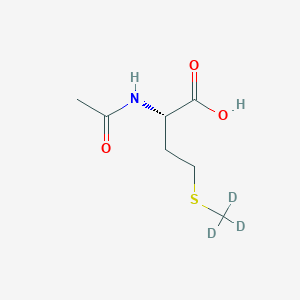
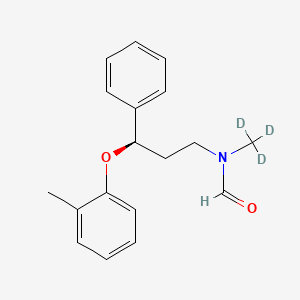
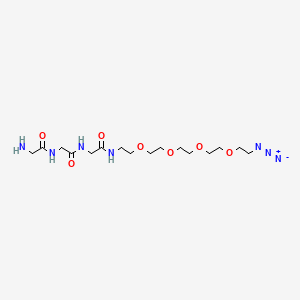
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
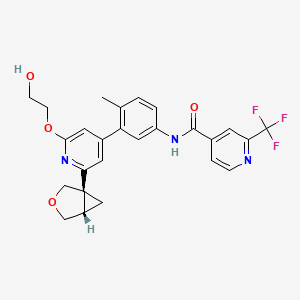
![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)

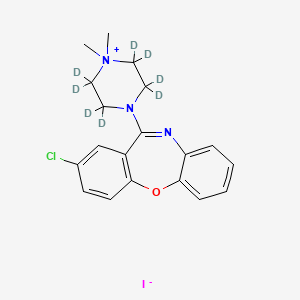
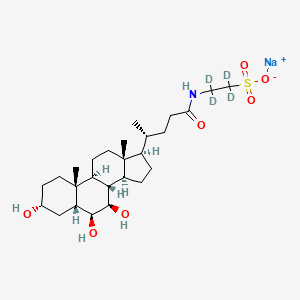
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
